molecular formula C12H11FO2 B8073229 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B8073229
M. Wt: 206.21 g/mol
InChI Key: LNZNWYLJIJZKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11FO2 and its molecular weight is 206.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acidity and Substituent Effects

    Studies have explored the acidities of 3- and 4-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, revealing insights into substituent effects and electron density impacts (Wiberg, 2002).

  • Bridgehead-Bridgehead Interactions

    Research has examined the reactions and electronic effects in the bicyclo[1.1.1]pentane ring system, shedding light on the structural and chemical properties of substituted bicyclo[1.1.1]pentane-1-carboxylic acids (Adcock et al., 1999).

  • Medicinal Chemistry Applications

    A bicyclo[1.1.1]pentane moiety has been used in hepatitis C NS5B inhibitors, demonstrating its role in improving metabolic stability of pharmaceutical compounds (Zhuo et al., 2016).

  • Bioisostere in Drug Design

    The bicyclo[1.1.1]pentane motif has been applied as a nonclassical phenyl ring bioisostere in the design of potent and orally active γ-secretase inhibitors, highlighting its utility in enhancing drug properties (Stepan et al., 2012).

  • Synthetic Chemistry

    There are reports on the synthesis of bicyclo[1.1.1]pentane compounds, indicating their importance in medicinal chemistry and material science (Thirumoorthi & Adsool, 2016).

  • Physicochemical Property Studies

    Research on fluoro‐substituted bicyclo[1.1.1]pentanes has developed practical approaches to synthesize these compounds, studying their physicochemical properties and applications (Bychek & Mykhailiuk, 2022).

properties

IUPAC Name

3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZNWYLJIJZKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 3
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 4
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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